{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride
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Overview
Description
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl. It is known for its unique bicyclic structure, which includes a norbornane skeleton. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride typically involves the following steps:
Starting Material:
Reduction: The ketone group in camphenilone is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reduction, amination, and salt formation, but with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The bicyclic structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methylamine hydrochloride
- (3-methylbicyclo[2.2.1]hept-2-yl)-N-[(3-methylbicyclo[2.2.1]hept-2-yl)methyl]methanamine hydrochloride
- Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-
Uniqueness
What sets {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride apart from similar compounds is its specific substitution pattern on the bicyclic skeleton, which imparts unique chemical and physical properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C10H20ClN |
---|---|
Molecular Weight |
189.72 g/mol |
IUPAC Name |
(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-10(2)8-4-3-7(5-8)9(10)6-11;/h7-9H,3-6,11H2,1-2H3;1H |
InChI Key |
KJAPCRUZXNPEMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CN)C.Cl |
Origin of Product |
United States |
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